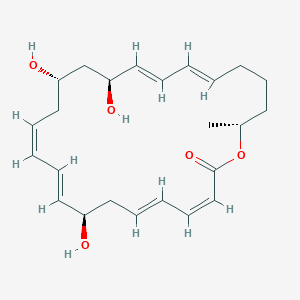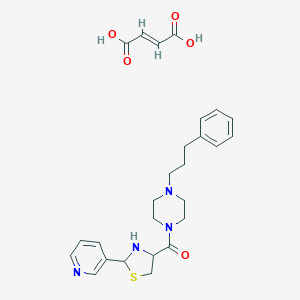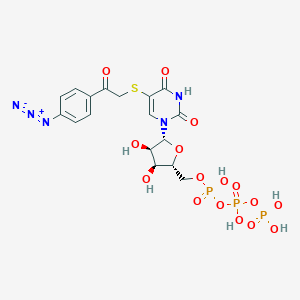
11-Oxotetrodotoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Oxotetrodotoxin (11-OTX) is a potent neurotoxin that is found in the pufferfish, a delicacy in many Asian countries. This toxin is known to be 100 times more potent than morphine and is highly lethal. Despite its toxicity, 11-OTX has been the focus of scientific research due to its unique properties and potential applications.
Mécanisme D'action
11-Oxotetrodotoxin exerts its toxic effects by blocking voltage-gated sodium channels in nerve cells. This results in the inhibition of nerve impulses, leading to paralysis and death. The toxin has a high affinity for these channels, making it a potent neurotoxin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 11-Oxotetrodotoxin are well documented. The toxin has been shown to cause respiratory failure, cardiac arrest, and paralysis. It also affects the central nervous system, leading to seizures and coma.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 11-Oxotetrodotoxin in laboratory experiments are its potency and specificity. It allows researchers to study the function of ion channels in the nervous system with high precision. However, the limitations of using 11-Oxotetrodotoxin are its toxicity and the difficulty in handling and synthesizing the toxin.
Orientations Futures
There are several future directions for the study of 11-Oxotetrodotoxin. One potential application is the development of new drugs for the treatment of neurological disorders. Another direction is the study of the toxin's effects on ion channels in other systems, such as the cardiovascular system. Additionally, the synthesis of 11-Oxotetrodotoxin analogs may lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, 11-Oxotetrodotoxin is a potent neurotoxin that has been extensively studied for its unique properties and potential applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well documented. The future directions for the study of 11-Oxotetrodotoxin are promising and may lead to the development of new drugs and the discovery of new compounds with unique properties.
Méthodes De Synthèse
The synthesis of 11-Oxotetrodotoxin is complex and involves several steps. The first step is the extraction of the toxin from the pufferfish. The extracted toxin is then purified using various chromatography techniques. The final step involves the synthesis of the toxin in the laboratory using various chemical reactions.
Applications De Recherche Scientifique
11-Oxotetrodotoxin has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the function of ion channels in the nervous system. It has also been used to study the role of neurotransmitters in the body. Additionally, 11-Oxotetrodotoxin has been used to develop new drugs for the treatment of various neurological disorders.
Propriétés
Numéro CAS |
123665-88-3 |
|---|---|
Nom du produit |
11-Oxotetrodotoxin |
Formule moléculaire |
C6H3Cl2FN2O |
Poids moléculaire |
335.27 g/mol |
Nom IUPAC |
3-amino-14-(dihydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |
InChI |
InChI=1S/C11H17N3O9/c12-8-13-5(16)1-3-10(20,7(18)19)4-2(15)9(1,14-8)6(17)11(21,22-3)23-4/h1-7,15-21H,(H3,12,13,14) |
Clé InChI |
FPIMGHUQQSRSTB-UHFFFAOYSA-N |
SMILES |
C12C3C(C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O)(C(O)O)O |
SMILES canonique |
C12C3C(C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O)(C(O)O)O |
Synonymes |
11-oxo-tetrodotoxin 11-oxo-TTX 11-oxotetrodotoxin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)

![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)

![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)


![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)



